molecular formula C14H14O3S B2899077 5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid CAS No. 934080-82-7

5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid

Cat. No. B2899077
CAS RN: 934080-82-7
M. Wt: 262.32
InChI Key: HXNLMJOQNLGIPW-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid (CAS# 934080-82-7) is a useful research chemical . It has a molecular weight of 262.33 and a molecular formula of C14H14O3S .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of 5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains a carboxylic acid group and a dimethylphenoxy group .


Chemical Reactions Analysis

Thiophene derivatives have been used in various chemical reactions. For example, they have been used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.33 and a molecular formula of C14H14O3S . It has a complexity of 295 and a topological polar surface area of 74.8 . The compound is canonicalized and has a covalently-bonded unit count of 1 .

Mechanism of Action

While the specific mechanism of action for 5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives have been recognized as an important class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of thiophene derivatives, including 5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid, is a promising area for future research.

properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-9-3-4-11(7-10(9)2)17-8-12-5-6-13(18-12)14(15)16/h3-7H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNLMJOQNLGIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(S2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid

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